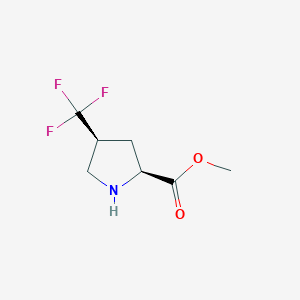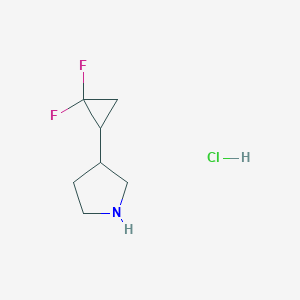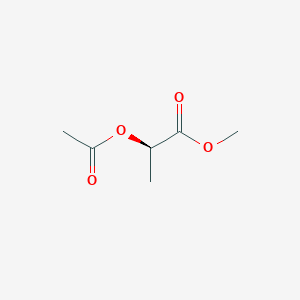
Methyl (R)-2-acetoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-acetoxypropanoate is an organic compound with the molecular formula C6H10O4 It is an ester derived from the reaction between ®-2-hydroxypropanoic acid and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl ®-2-acetoxypropanoate can be synthesized through esterification. The typical synthetic route involves the reaction of ®-2-hydroxypropanoic acid with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-acetoxypropanoate involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-acetoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-hydroxypropanoic acid and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.
Reduction: ®-2-hydroxypropanol.
Substitution: Depending on the nucleophile, various substituted esters or alcohols.
Applications De Recherche Scientifique
Methyl ®-2-acetoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl ®-2-acetoxypropanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing ®-2-hydroxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-acetoxypropanoate: The enantiomer of methyl ®-2-acetoxypropanoate with similar chemical properties but different biological activity.
Ethyl ®-2-acetoxypropanoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
Methyl ®-3-acetoxybutanoate: A structurally similar compound with an additional carbon in the backbone, leading to different reactivity and applications.
Uniqueness
Methyl ®-2-acetoxypropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance.
Propriétés
Numéro CAS |
60426-97-3 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
methyl (2R)-2-acetyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m1/s1 |
Clé InChI |
QTFFGYLLUHQSAS-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)OC(=O)C |
SMILES canonique |
CC(C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


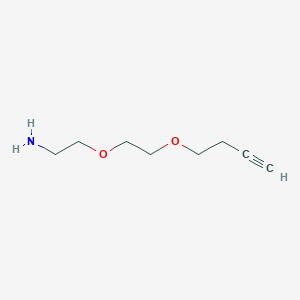
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
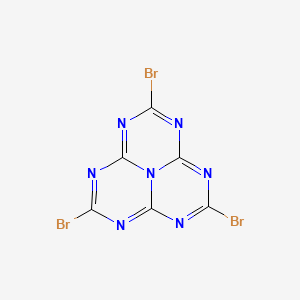
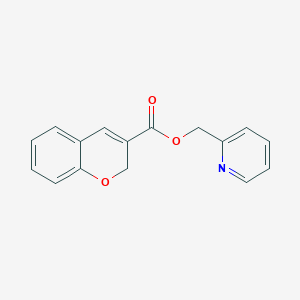
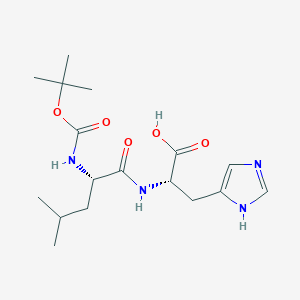
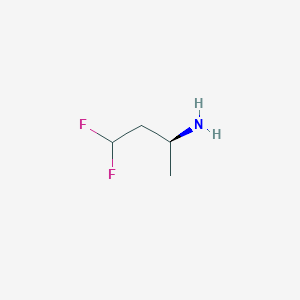
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
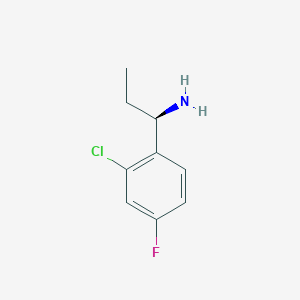

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
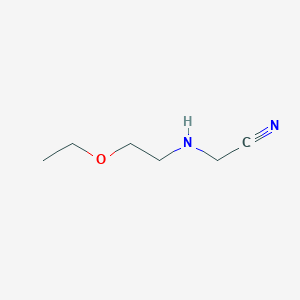
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
